molecular formula C11H10BrFO3 B143988 Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate CAS No. 139101-23-8

Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate

Cat. No. B143988
M. Wt: 289.1 g/mol
InChI Key: GCOHYTBAQVEMLX-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. While the exact compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, providing insights into the behavior of such molecules.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of precursor molecules under specific conditions to introduce functional groups like bromo, fluoro, or oxo groups into the molecule. For instance, ethyl 4-bromo-2-(diphenylmethylene)-3-oxo-5,5-diphenyl-4-pentenoate is formed by reacting a dione with bromine in the presence of ethanol . Similarly, the preparation of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate involves reacting the lithium salt of ethyl cyanoacetate with a hydroximoyl fluoride . These methods could potentially be adapted for the synthesis of ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of compounds. For example, the structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was elucidated using single-crystal X-ray diffraction . This technique could be employed to analyze the molecular structure of ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate, providing detailed information about bond lengths, angles, and the overall geometry of the molecule.

Chemical Reactions Analysis

The reactivity of similar compounds can shed light on the potential chemical reactions of ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate. For instance, the molecular ion of 3-phenyl-1-bromopropane is known to eliminate ethylene and undergo a migration of the bromine atom . Such studies on the reactivity and stability of ions can inform the understanding of how ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate might behave under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. Vibrational spectroscopy, as investigated for ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene)-3-oxo-3-phenylpropanoate, provides information on the vibrational modes and can be used to infer functional groups and bonding situations . Additionally, the study of HOMO-LUMO energies, as done for ethyl-6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate, can give insights into the electronic properties and reactivity of the compound . These analyses are crucial for understanding the behavior of ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate in different environments and its potential applications in various fields.

Scientific Research Applications

Chemical Synthesis and Reactions

Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate's applications primarily involve chemical synthesis and reactions. For instance, it is used in the reaction with pentane-2,4-dione in the presence of palladium(II) acetate and triphenylphosphine, which yields ethyl 4-acetyl-5-oxo-3-phenylhexanoate (Wang & Hu, 2011). Additionally, it is involved in the preparation of 3-fluorofuran-2(5H)-ones through a process of Z/E photoisomerisation and cyclisation of 2-fluoro-4-hydroxybut-2-enoates (Pomeisl, Čejka, Kvíčala, & Paleta, 2007).

Organocatalytic Applications

It is also a key component in various asymmetric organocatalytic approaches, such as the [3+2] annulation of 1,2-diphenylcyclopropen-3-one, leading to the formation of ethyl 2-(5-oxo-2,3,4-triphenyl-2,5-dihydrofuran-2-yl)acetate (Reitel, Kriis, Järving, & Kanger, 2018).

Biological Activity

Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate derivatives exhibit significant biological activities. One study synthesized ethyl 2‐((4‐bromophenyl)diazenyl)‐3‐oxo‐phenylpropanoate, leading to novel pyrazoline derivatives effective as inhibitors for human carbonic anhydrase I and II isozymes and acetylcholinesterase enzyme (Turkan, Cetin, Taslimi, Karaman, & Gulcin, 2019).

Electrochemical Studies

Its electrochemical reduction on a vitreous carbon electrode was studied, showing the formation of dimeric products and proposing a mechanism involving the formation of an intermediate dimer (Luca, Inesi, & Rampazzo, 1982).

Medicinal Chemistry

The compound is also explored in medicinal chemistry, as seen in its synthesis and structural analysis in relation to HIV-1 integrase inhibition (Vandurm et al., 2009).

properties

IUPAC Name

ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrFO3/c1-2-16-10(15)11(12,13)9(14)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOHYTBAQVEMLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C1=CC=CC=C1)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70576848
Record name Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate

CAS RN

139101-23-8
Record name Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate
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Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate

Citations

For This Compound
2
Citations
GT Song, CH Qu, JH Chen, ZG Xu, CH Zhou… - Organic & Biomolecular …, 2020 - pubs.rsc.org
… , 10 herein, we report an unprecedented approach towards the synthesis of fluorinated oxazole with a quaternary C–F center using ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate as …
Number of citations: 3 pubs.rsc.org
WB Yi, X Huang, Z Zhang, DR Zhu… - Beilstein Journal of …, 2012 - beilstein-journals.org
A fluorous cinchona alkaloid ester has been developed as a chiral promoter for the asymmetric fluorination of β-ketoesters. It has comparable reactivity and selectivity to the nonfluorous …
Number of citations: 28 www.beilstein-journals.org

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